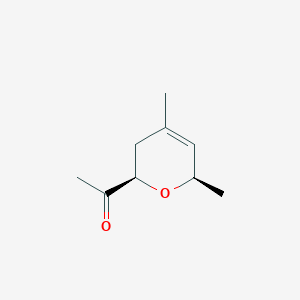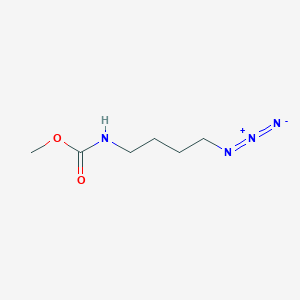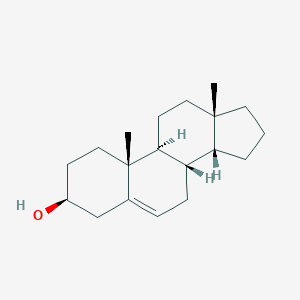![molecular formula C7H14N2 B063113 6-Methyl-5-azaspiro[2.4]heptan-1-amine CAS No. 174073-86-0](/img/structure/B63113.png)
6-Methyl-5-azaspiro[2.4]heptan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-5-azaspiro[2.4]heptan-1-amine is a chemical compound that has been the subject of scientific research for its potential applications in various fields. This compound has been synthesized using different methods and studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.4]heptan-1-amine.
Mécanisme D'action
The mechanism of action of 6-Methyl-5-azaspiro[2.4]heptan-1-amine is not fully understood. However, it has been suggested that it may act as a selective serotonin reuptake inhibitor (SSRI) or a serotonin-norepinephrine reuptake inhibitor (SNRI). This means that it may increase the levels of serotonin and/or norepinephrine in the brain, which are neurotransmitters that regulate mood, among other functions.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters, such as serotonin and norepinephrine, in the brain. Additionally, it has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is important for the growth and survival of neurons. It has also been found to exhibit anti-inflammatory effects and to reduce oxidative stress in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 6-Methyl-5-azaspiro[2.4]heptan-1-amine in lab experiments is its potential as a drug candidate for the treatment of various diseases. Its ability to exhibit antidepressant and anxiolytic effects in animal models makes it a promising candidate for the treatment of depression and anxiety disorders. Additionally, its activity against certain cancer cell lines makes it a potential anticancer agent. However, one of the limitations of using this compound in lab experiments is its limited availability and high cost.
Orientations Futures
There are several future directions for the study of 6-Methyl-5-azaspiro[2.4]heptan-1-amine. One direction is to further investigate its potential as a drug candidate for the treatment of various diseases, such as depression, anxiety disorders, and cancer. Another direction is to study its mechanism of action in more detail, in order to better understand how it exerts its effects. Additionally, further research is needed to determine its safety and efficacy in human clinical trials. Finally, there is a need for the development of more efficient and cost-effective methods for the synthesis of this compound, in order to make it more readily available for scientific research.
Méthodes De Synthèse
The synthesis of 6-Methyl-5-azaspiro[2.4]heptan-1-amine has been achieved using different methods. One of the methods involves the reaction of 1,2,3,4-tetrahydroisoquinoline with 2-chloroethylamine hydrochloride in the presence of a base. Another method involves the reaction of 1,2,3,4-tetrahydroisoquinoline with 2-bromoethylamine hydrobromide in the presence of a base. Both methods produce this compound as a white crystalline solid with a high yield.
Applications De Recherche Scientifique
6-Methyl-5-azaspiro[2.4]heptan-1-amine has been studied for its potential applications in different fields of scientific research. One of the applications is in the field of medicinal chemistry, where this compound has been studied for its potential use as a drug candidate for the treatment of various diseases. It has been found to exhibit activity against certain cancer cell lines and has shown promise as a potential anticancer agent. Additionally, it has been studied for its potential use as a treatment for depression and anxiety disorders, as it has been found to exhibit antidepressant and anxiolytic effects in animal models.
Propriétés
Numéro CAS |
174073-86-0 |
|---|---|
Formule moléculaire |
C7H14N2 |
Poids moléculaire |
126.2 g/mol |
Nom IUPAC |
6-methyl-5-azaspiro[2.4]heptan-2-amine |
InChI |
InChI=1S/C7H14N2/c1-5-2-7(4-9-5)3-6(7)8/h5-6,9H,2-4,8H2,1H3 |
Clé InChI |
WGMSEMYMBPFXMG-UHFFFAOYSA-N |
SMILES |
CC1CC2(CC2N)CN1 |
SMILES canonique |
CC1CC2(CC2N)CN1 |
Synonymes |
5-Azaspiro[2.4]heptan-1-amine,6-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Nitrobenzo[c]isoxazole](/img/structure/B63031.png)
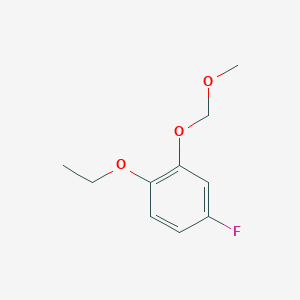


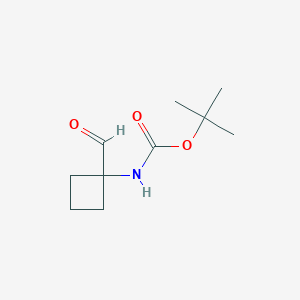
![5a-amino-3,6-dioxido-7-phenyl-5,8-dihydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazole-3,6-diium-8a-ol](/img/structure/B63046.png)
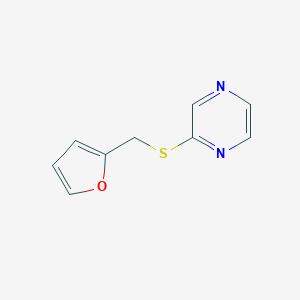

![7-Hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B63052.png)
